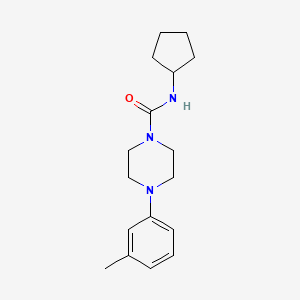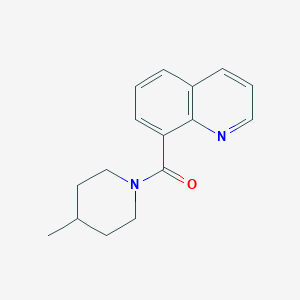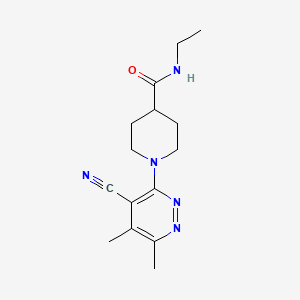![molecular formula C24H23N3O2 B7519441 N-[2-(dimethylamino)-2-phenylethyl]-2-(furan-2-yl)quinoline-4-carboxamide](/img/structure/B7519441.png)
N-[2-(dimethylamino)-2-phenylethyl]-2-(furan-2-yl)quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(dimethylamino)-2-phenylethyl]-2-(furan-2-yl)quinoline-4-carboxamide, commonly known as DMFQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMFQ belongs to the quinoline family of compounds and has a unique structure that allows it to interact with biological systems in a specific manner.
作用机制
The mechanism of action of DMFQ is complex and not fully understood. DMFQ has been shown to interact with various proteins, including ion channels, enzymes, and receptors. DMFQ is thought to bind to a specific site on these proteins, leading to changes in their activity. DMFQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
DMFQ has been shown to have several biochemical and physiological effects. In cancer cells, DMFQ has been shown to inhibit cell proliferation and induce apoptosis. In neurons, DMFQ has been shown to modulate the activity of ion channels, leading to changes in neurotransmitter release and nerve impulse transmission. DMFQ has also been shown to have anti-inflammatory effects in vitro and in vivo.
实验室实验的优点和局限性
DMFQ has several advantages for lab experiments, including its specificity and potency. DMFQ has been shown to interact with specific proteins, making it a useful tool for studying their function. DMFQ is also potent, allowing for the use of lower concentrations in experiments. However, DMFQ has some limitations, including its potential toxicity and lack of selectivity for certain proteins.
未来方向
There are several future directions for the study of DMFQ. One area of research is the development of DMFQ analogs with improved properties, such as increased selectivity or reduced toxicity. Another area of research is the identification of the specific proteins that DMFQ interacts with, which could lead to the discovery of new drug targets. Additionally, the use of DMFQ in combination with other drugs or therapies could be explored for potential synergistic effects.
Conclusion
In conclusion, DMFQ is a promising compound with potential applications in various scientific research fields. Its unique structure and mechanism of action make it a useful tool for studying biological systems. While there are still many unanswered questions regarding DMFQ, continued research into its properties and applications could lead to important discoveries in the future.
合成方法
The synthesis of DMFQ involves the reaction of 2-(furan-2-yl)quinoline-4-carboxylic acid with N,N-dimethylethylenediamine and paraformaldehyde. The reaction proceeds under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is DMFQ, which is obtained after purification using column chromatography.
科学研究应用
DMFQ has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. DMFQ has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer agent. In neuroscience, DMFQ has been studied for its ability to modulate the activity of ion channels, which are important for the transmission of nerve impulses. DMFQ has also been used as a tool for drug discovery, as it can be modified to create analogs with different properties.
属性
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]-2-(furan-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-27(2)22(17-9-4-3-5-10-17)16-25-24(28)19-15-21(23-13-8-14-29-23)26-20-12-7-6-11-18(19)20/h3-15,22H,16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKPVOOTZZBNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85268063 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-4-[(3-methylphenyl)methyl]piperazine-1-carboxamide](/img/structure/B7519361.png)
![1-[(3-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7519374.png)
![1-[(4-Bromophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7519376.png)
![[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 2-oxochromene-3-carboxylate](/img/structure/B7519384.png)



![N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide](/img/structure/B7519424.png)

![2-chloro-N-[1-(2-methylpropyl)pyrazol-4-yl]acetamide](/img/structure/B7519440.png)

![N-[(4-tert-butylphenyl)methyl]-N-methylquinoline-8-carboxamide](/img/structure/B7519460.png)
![methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate](/img/structure/B7519463.png)
